molecular formula C14H17ClN2O3 B2642285 4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 946363-02-6

4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No. B2642285
CAS RN: 946363-02-6
M. Wt: 296.75
InChI Key: XIHXHTCTTWDJKA-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Chlorophenoxyacetyl Chloride , which is a chemical compound with the molecular formula C8H6Cl2O2 and an average mass of 205.038 Da . It’s also related to 2-{[(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOIC ACID , which belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives .


Synthesis Analysis

A direct and efficient method was developed for the preparation of a variety of substituted acetophenone derivatives from readily available arene precursors and acid chlorides .


Molecular Structure Analysis

The molecular structure of related compounds like 4-Chlorophenoxyacetyl Chloride has been studied . The molecular formula for this compound is C8H6Cl2O2 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one” are not available, it’s worth noting that 4-Chlorophenoxyacetyl Chloride, a related compound, is used in the preparation of a variety of substituted acetophenone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied. For example, 4-Chlorophenoxyacetyl Chloride has a molecular weight of 205.04 .

Scientific Research Applications

1. Potential Pesticide Applications

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally related to 4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one, have been characterized as potential pesticides. X-ray powder diffraction studies provide detailed information about their structure, offering insights into their potential use in pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).

2. Herbicide Research

Research on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights their widespread use as herbicides in agriculture and urban environments. Studies focus on their toxicology and mutagenicity, as well as their environmental impact, especially in relation to water quality and gene expression (Zuanazzi, Ghisi, & Oliveira, 2020).

3. Environmental Impact and Soil Interaction

The environmental behavior of similar herbicides, such as 2,4-D, has been extensively studied. This includes their dissipation in soil and the impact of different formulations on environmental persistence. Such studies are crucial for understanding the ecological implications of using these compounds in agriculture (Wilson, Geronimo, & Armbruster, 1997).

4. Structural Studies

Structural analyses of compounds related to 4-(2-(4-Chlorophenoxy)acetyl)-3,3-dimethylpiperazin-2-one, such as studies on N,N′-dimethylpiperazine complexes, provide valuable information about their molecular configurations. This information is essential for understanding their chemical properties and potential applications in various fields (Yabuki, Tanaka, & Toda, 1988).

Safety and Hazards

Safety data sheets indicate that 4-Chlorophenoxyacetyl Chloride can cause serious eye damage, severe skin burns, and may be corrosive to metals . It’s recommended to wear protective clothing and avoid breathing in dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-14(2)13(19)16-7-8-17(14)12(18)9-20-11-5-3-10(15)4-6-11/h3-6H,7-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXHTCTTWDJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

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